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Compound of Interest

Compound Name: 4-Bromobenzyl mercaptan

Cat. No.: B102075

Executive Summary

(4-Bromophenyl)methanethiol is a pivotal organosulfur compound that serves as a versatile
building block in organic synthesis, particularly within medicinal chemistry and materials
science. Its structure, featuring a brominated phenyl ring and a nucleophilic thiol group, allows
for a diverse range of chemical transformations. This guide provides an in-depth analysis of its
chemical identity, synthesis protocols, reaction mechanisms, and applications. It is intended for
researchers, scientists, and drug development professionals seeking to leverage the unique
properties of this reagent in their work. We will explore not only the "how" but the "why" behind
key experimental procedures, offering field-proven insights to ensure reproducible and efficient
outcomes.

Chemical Identity and Physicochemical Properties

(4-Bromophenyl)methanethiol, also known as 4-bromobenzyl mercaptan, is characterized by
the chemical formula C7H7BrS.[1] The molecule consists of a benzyl thiol core where a bromine
atom is substituted at the para (4-position) of the benzene ring. This substitution significantly
influences the electronic properties and reactivity of both the aromatic ring and the thiol group.

/I Nodes for the benzene ring C1 [pos="0,1!", label="", peripheries=0]; C2 [pos="-0.866,0.5!",
label="", peripheries=0]; C3 [pos="-0.866,-0.5!", label="", peripheries=0]; C4 [pos="0,-1!",
label="", peripheries=0]; C5 [pos="0.866,-0.5!", label="", peripheries=0]; C6 [p0s="0.866,0.5!",

label="", peripheries=0];
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// Nodes for substituents Br [pos="0,-2!", label="Br", shape=none, fontcolor="#34A853",
fontsize=14]; CH2 [pos="1.732,0!", label="CH2", shape=none, fontcolor="#202124",
fontsize=14]; SH [pos="2.5,0.5!", label="SH", shape=none, fontcolor="#EA4335", fontsize=14];

/l Edges for the benzene ring with alternating double bonds C1 -- C2 [dir=none, style=solid,
color="#202124"]; C2 -- C3 [dir=none, style=bold, color="#202124"]; C3 -- C4 [dir=none,
style=solid, color="#202124"]; C4 -- C5 [dir=none, style=bold, color="#202124"]; C5 -- C6
[dir=none, style=solid, color="#202124"]; C6 -- C1 [dir=none, style=bold, color="#202124"];

I/l Edges for substituents C4 -- Br [dir=none, style=solid, color="#202124"]; C6 -- CH2
[dir=none, style=solid, color="#202124"]; CH2 -- SH [dir=none, style=solid, color="#202124"]; }
Caption: Chemical structure of (4-Bromophenyl)methanethiol.

Table 1: Physicochemical Properties of (4-Bromophenyl)methanethiol

Property Value Source
CAS Number 19552-10-4 [1]
Molecular Formula C7H7Brs [1]
Molecular Weight 203.10 g/mol [1]
Appearance White to light yellow solid

Melting Point 27-31 °C [1]
Boiling Point 195 °C (at 10 torr) [2]

. Insoluble in water; soluble in
Solubility ] [2]
organic solvents

SMILES SCclccce(Br)ccl [1]

CUCKXDPCCYHFMQ-
INChl Key [1]
UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The most common and efficient synthesis of (4-Bromophenyl)methanethiol involves the
reaction of a 4-bromobenzyl halide with a sulfur nucleophile. A typical laboratory-scale
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procedure utilizes 4-bromobenzyl bromide and sodium hydrosulfide.

Causality in Experimental Design:

Choice of Starting Material: 4-Bromobenzyl bromide is selected due to the high reactivity of
the benzylic bromide, which is an excellent leaving group, facilitating a rapid Sn»2 reaction.

Choice of Reagent: Sodium hydrosulfide (NaSH) provides the hydrosulfide anion (SH™), a
potent sulfur nucleophile, to displace the bromide. It is often generated in situ or used from a
commercially available source.

Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent
like ethanol is typically used. Ethanol is often preferred for its ability to dissolve both the
organic starting material and the inorganic nucleophile, as well as for its lower toxicity and
cost.

Temperature Control: The reaction is typically run at room temperature or with gentle
heating. While the reaction is often exothermic, controlling the temperature prevents
potential side reactions, such as the formation of the corresponding dibenzyl sulfide.

Detailed Experimental Protocol: Synthesis from 4-Bromobenzyl
Bromide

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is
charged with sodium hydrosulfide hydrate (NaSH-xHz0, 1.2 equivalents) and ethanol (5 mL
per mmol of benzyl bromide).

Dissolution: The mixture is stirred at room temperature until the sodium hydrosulfide is fully
dissolved.

Addition of Substrate: 4-Bromobenzyl bromide (1.0 equivalent), dissolved in a minimal
amount of ethanol, is added dropwise to the stirred solution over 15-20 minutes. The addition
is monitored to maintain a controlled reaction temperature.

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. Progress is
monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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o Workup: The reaction mixture is poured into ice-cold water and acidified with a dilute acid

(e.g., 1 M HCI) to a pH of ~5-6. This protonates the thiolate intermediate to form the thiol and
neutralizes any unreacted NaSH.

o Extraction: The aqueous mixture is extracted three times with diethyl ether or ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and filtered.

 Purification: The solvent is removed under reduced pressure to yield the crude product.
Further purification can be achieved by column chromatography on silica gel if necessary,
though often the product is of sufficient purity for subsequent steps.
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Start: 4-Bromobenzyl Bromide
+ NaSH in Ethanol

Final Product:
(4-Bromophenyl)methanethiol

Click to download full resolution via product page

Key Reactions and Synthetic Utility

The utility of (4-bromophenyl)methanethiol in synthesis stems from the distinct reactivity of its
two functional handles: the nucleophilic thiol group and the aryl bromide.
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3.1 Reactions at the Thiol Group

The sulfhydryl (-SH) group is weakly acidic (pKa ~10-11) and readily deprotonated by a base to
form a potent thiolate nucleophile. This anion can participate in a variety of reactions.

o S-Alkylation/S-Arylation: The thiolate is an excellent nucleophile for Sn2 reactions with alkyl
halides or SnAr reactions with activated aryl halides to form thioethers (sulfides). This is a
cornerstone reaction for incorporating the 4-bromobenzylthio moiety into larger molecules.

» Michael Addition: The thiolate can act as a soft nucleophile in conjugate additions to a,[3-
unsaturated carbonyl compounds.

e Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur upon exposure
to air but is more controllably achieved with mild oxidizing agents like iodine or hydrogen
peroxide.[3] More vigorous oxidation can lead to sulfonic acids.

3.2 Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile functional group for carbon-carbon
and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-
coupling reactions.

e Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium
catalyst and a base to form a biaryl structure.

o Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

» Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline
derivative.

e Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form
an aryl alkyne.

The ability to perform these cross-coupling reactions makes (4-bromophenyl)methanethiol a
valuable building block for creating complex molecular architectures, as seen in the
development of novel therapeutic agents.[4][5]
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Applications in Medicinal Chemistry and Drug
Development

The 4-bromophenyl moiety is a common feature in pharmacologically active molecules. The
bromine atom can act as a heavy-atom substitute for hydrogen, potentially enhancing binding
affinity through halogen bonding, or serve as a synthetic handle for late-stage functionalization
to explore structure-activity relationships (SAR).[6]

(4-Bromophenyl)methanethiol can be used to introduce the 4-bromobenzylthio group into a
lead compound. This group can modulate the lipophilicity, metabolic stability, and target
engagement of the molecule. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine
have been synthesized and evaluated for their antimicrobial and anticancer activities.[4][7]
While not directly using the methanethiol, this highlights the importance of the 4-bromophenyl
scaffold in bioactive compounds. The ability to form thioether linkages, which are generally
more stable to metabolic cleavage than esters or amides, makes this reagent particularly
attractive.

Rational drug design and computational approaches are increasingly used to predict the ADME
(absorption, distribution, metabolism, and excretion) properties of potential drug candidates,
where scaffolds derived from reagents like (4-bromophenyl)methanethiol are evaluated.[7][8]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized (4-
Bromophenyl)methanethiol.

Table 2: Key Spectroscopic Data for (4-Bromophenyl)methanethiol
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Technique

Key Features and Expected Values

1H NMR

- Aromatic protons (AA'BB' system): Two
doublets, ~7.2-7.5 ppm. - Methylene protons (-
CHz2-): Singlet, ~3.7 ppm. - Thiol proton (-SH):
Triplet (due to coupling with CH2), ~1.7 ppm.
Note: The thiol proton signal can be broad and
its chemical shift is concentration and solvent

dependent. It will exchange with D20.

13C NMR

- Aromatic C-Br: ~121 ppm. - Aromatic C-H:
~130-132 ppm. - Aromatic C-CHz: ~139 ppm. -
Methylene carbon (-CHz-): ~28 ppm.

FT-IR (KBr)

- S-H stretch: Weak absorption around 2550-
2600 cm~1. - Aromatic C-H stretch: ~3000-3100
cm~L. - C-S stretch: ~600-800 cm™1.

Mass Spec (El)

- Molecular lon (M*): Peaks at m/z 202 and 204
in an approximate 1:1 ratio, characteristic of a
single bromine atom. - Major Fragment: Loss of
SH (m/z 169/171).

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. The

data presented are typical values.[9][10]

Safety, Handling, and Storage

As a member of the thiol chemical class, (4-Bromophenyl)methanethiol requires careful

handling due to its properties and potential hazards.

o Odor: Thiols are notorious for their powerful and unpleasant odors, detectable at extremely

low concentrations (parts per billion).[3][11] The smell itself can cause nausea and

headaches and is considered a statutory nuisance if released into the environment.[12]

» Toxicity: Thiols generally exhibit moderate toxicity. Harmful if swallowed, inhaled, or

absorbed through the skin.[13] High concentrations can affect the central nervous system.

[14]
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» Handling: All work with (4-Bromophenyl)methanethiol must be conducted in a well-ventilated
chemical fume hood.[15][16] Personal protective equipment (PPE), including safety goggles,
a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[15]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
oxidizing agents.[17] The container cap should be sealed with parafilm or Teflon tape to
prevent vapor leakage.[11]

e Waste Disposal and Decontamination: All contaminated materials (glassware, syringes,
gloves) should be decontaminated before removal from the fume hood. A bleach solution
(sodium hypochlorite) is effective for oxidizing residual thiol, though the reaction can be slow
and may require soaking for 24 hours.[11] All chemical waste must be disposed of as
hazardous waste according to institutional and local regulations.

Conclusion

(4-Bromophenyl)methanethiol is a high-value synthetic intermediate whose strategic
importance is rooted in its dual functionality. The nucleophilic thiol allows for robust thioether
formation, while the aryl bromide provides a gateway to a vast array of modern cross-coupling
chemistries. This combination makes it an indispensable tool for medicinal chemists
constructing complex molecular libraries and for materials scientists developing novel
functional materials. A thorough understanding of its synthesis, reactivity, and handling, as
outlined in this guide, is paramount for its safe and effective application in advanced research
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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